molecular formula C10H10N2O2 B15354213 Methyl 1-aminoindole-4-carboxylate

Methyl 1-aminoindole-4-carboxylate

Cat. No.: B15354213
M. Wt: 190.20 g/mol
InChI Key: IXVWKTODQBIZAV-UHFFFAOYSA-N
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Description

Methyl 1-aminoindole-4-carboxylate is a substituted indole derivative characterized by an amino group at the 1-position and a methyl ester moiety at the 4-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural diversity and bioactivity. The amino and ester groups confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 1-aminoindole-4-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-3-2-4-9-7(8)5-6-12(9)11/h2-6H,11H2,1H3

InChI Key

IXVWKTODQBIZAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-aminoindole-4-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with indole or its derivatives as the starting material.

  • Amination: The indole ring is subjected to amination to introduce the amino group at the 1-position.

  • Carboxylation: The aminoindole undergoes carboxylation to introduce the carboxylate group at the 4-position.

  • Methylation: Finally, the carboxylate group is methylated to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminoindole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group.

  • Substitution: Substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the carboxylate group.

  • Substitution Products: Substituted derivatives at different positions on the indole ring.

Scientific Research Applications

Methyl 1-aminoindole-4-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 1-aminoindole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Methyl 1-Aminoindole-4-Carboxylate and Analogs
Compound Name Substituent Positions Key Functional Groups Biological Relevance Reference
This compound 1-NH₂, 4-COOCH₃ Amino, methyl ester Drug discovery (inferred)
Methyl 7-chloroindole-4-carboxylate 7-Cl, 4-COOCH₃ Chloro, methyl ester Synthetic intermediate
Methyl 1-methyl-1H-indole-3-carboxylate 1-CH₃, 3-COOCH₃ Methyl, methyl ester Crystallography studies
Methyl-1-pentyl-1H-indole-3-carboxylate 1-C₅H₁₁, 3-COOCH₃ Pentyl, methyl ester Synthetic cannabinoid
Table 2: Crystallographic Data for Methyl 1-Methyl-1H-indole-3-carboxylate
Property Value
Chemical formula C₁₁H₁₁NO₂
Crystal system Orthorhombic
Space group Pbcm
Temperature (K) 173

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